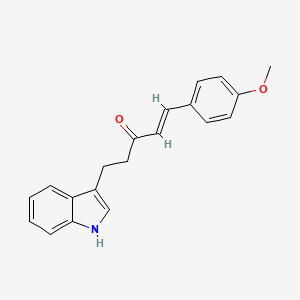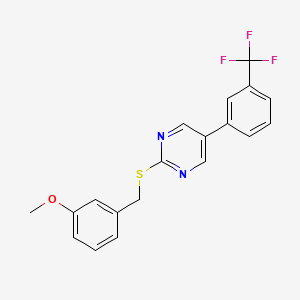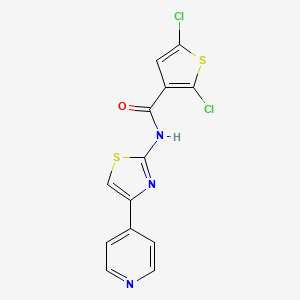
(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one is a synthetic organic compound that features an indole moiety and a methoxyphenyl group. Compounds containing the indole structure are often of interest due to their biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and 4-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between indole and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Activity: Compounds with indole structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one is not well-documented. compounds with similar structures often interact with biological targets such as enzymes, receptors, and ion channels. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
4-Methoxyphenylacetic acid: Used in the synthesis of various pharmaceuticals.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with diagnostic significance.
Uniqueness
(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one is unique due to its specific combination of an indole ring and a methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-23-18-12-7-15(8-13-18)6-10-17(22)11-9-16-14-21-20-5-3-2-4-19(16)20/h2-8,10,12-14,21H,9,11H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQDGVBWPDXPCR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B2520722.png)
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)



![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)


![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520735.png)
![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)
